N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide is a fluorinated sulfonamide compound. It is characterized by the presence of an allyl group and a highly fluorinated butane backbone. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide can be synthesized through the electrochemical fluorination of sulfolane. This process involves the anodic fluorination of sulfolene, which introduces fluorine atoms into the molecule . The reaction conditions typically require a fluorine source, an electrolyte, and an appropriate solvent to facilitate the fluorination process.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but is optimized for higher yields and efficiency. The use of continuous flow reactors and advanced fluorination techniques ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated backbone.
Cross-Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases, and nucleophiles. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the product will be a new compound where the sulfonamide group is replaced by the nucleophile .
Scientific Research Applications
N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide involves its ability to participate in various chemical reactions due to the presence of the sulfonamide group. This group can act as a leaving group in substitution reactions, allowing the compound to form new bonds with other molecules. The fluorinated backbone provides stability and resistance to degradation, making it effective in harsh chemical environments .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide: Similar in structure but with an ethyl group instead of an allyl group.
N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonamide: A closely related compound with slight variations in the sulfonamide group.
Uniqueness
N-Allyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonamide is unique due to its combination of an allyl group and a highly fluorinated backbone. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
40630-65-7 |
---|---|
Molecular Formula |
C7H6F9NO2S |
Molecular Weight |
339.18 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluoro-N-prop-2-enylbutane-1-sulfonamide |
InChI |
InChI=1S/C7H6F9NO2S/c1-2-3-17-20(18,19)7(15,16)5(10,11)4(8,9)6(12,13)14/h2,17H,1,3H2 |
InChI Key |
CZDUSUUDDSHUFI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.